![molecular formula C18H19NO4S2 B2661008 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide CAS No. 2034596-02-4](/img/structure/B2661008.png)
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MTFE and is a member of the sulfonylurea class of compounds. MTFE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of MTFE is not fully understood. However, it has been proposed that MTFE works by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells. MTFE has also been found to induce DNA damage and activate various signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
MTFE has been shown to exhibit various biochemical and physiological effects. Studies have shown that MTFE can regulate blood glucose levels by stimulating insulin secretion from pancreatic beta cells. MTFE has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MTFE has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.
Advantages and Limitations for Lab Experiments
One of the main advantages of MTFE is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. Additionally, MTFE has been found to exhibit low toxicity, making it a relatively safe compound for use in lab experiments. However, one of the limitations of MTFE is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on MTFE. One area of interest is the development of new anti-cancer drugs based on the structure of MTFE. Another area of research is the investigation of the potential use of MTFE in the treatment of other diseases such as diabetes and hypercholesterolemia. Additionally, further studies are needed to fully understand the mechanism of action of MTFE and its potential side effects.
Synthesis Methods
The synthesis of MTFE involves the reaction of 2-(4-methoxyphenyl)ethylamine with furan-2-carbaldehyde, followed by the addition of thiophene-3-carboxaldehyde and ethanesulfonyl chloride. The resulting compound is MTFE, which can be purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
MTFE has been extensively studied for its potential applications in the treatment of various diseases. One of the most significant areas of research has been in the field of cancer. Studies have shown that MTFE exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. MTFE has also been found to inhibit the growth and metastasis of cancer cells in various animal models.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-22-16-4-2-14(3-5-16)9-11-25(20,21)19-12-17-6-7-18(23-17)15-8-10-24-13-15/h2-8,10,13,19H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVKLVDSNBKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide |
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